2-(2-Methoxyethyl)cyclopentan-1-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-methoxyethyl)cyclopentan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-10-6-5-7-3-2-4-8(7)9/h7H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXNHBXYFTYEVDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1CCCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50534961 | |
| Record name | 2-(2-Methoxyethyl)cyclopentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50534961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6453-14-1 | |
| Record name | 2-(2-Methoxyethyl)cyclopentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50534961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 2 Methoxyethyl Cyclopentan 1 One and Its Precursors
Strategies for Cyclopentanone (B42830) Core Construction
The formation of the cyclopentanone ring is a cornerstone of many organic syntheses. A variety of classical and modern cyclization strategies have been developed to this end, each with its own set of advantages and limitations. The selection of a particular method often depends on the availability of starting materials, the desired substitution pattern, and the required stereochemical control.
Ketonic Decarboxylation Pathways for Cyclopentanone Synthesis
Ketonic decarboxylation is a classical method for the synthesis of cyclic ketones, including cyclopentanone. wikipedia.org This process typically involves the thermal decomposition of dicarboxylic acids or their salts, leading to the formation of a ketone and carbon dioxide. wikipedia.org A well-known example is the conversion of adipic acid to cyclopentanone, often catalyzed by a small amount of a base like barium hydroxide (B78521). youtube.comyoutube.com The reaction proceeds through the formation of a salt of the dicarboxylic acid, which upon heating, undergoes intramolecular cyclization and decarboxylation. youtube.com
The mechanism is thought to involve the initial formation of a monocarboxylate ion, followed by decarboxylation at elevated temperatures to generate a carbanion. This carbanion then undergoes an intramolecular nucleophilic attack on the other carbonyl group to form a cyclic intermediate that subsequently eliminates a hydroxide ion to yield the cyclopentanone. youtube.com
For the synthesis of a precursor to 2-(2-methoxyethyl)cyclopentan-1-one, a suitably substituted adipic acid derivative would be required. The general reaction is as follows:
HOOC-(CH₂)₂-CH(CH₂CH₂OCH₃)-COOH → this compound + CO₂ + H₂O
| Starting Material | Catalyst/Conditions | Product | Yield | Reference |
| Adipic acid | Barium hydroxide, heat (290-295°C) | Cyclopentanone | Good | youtube.com |
| Adipic acid | Sodium carbonate (catalytic) | Cyclopentanone | Selective | organic-chemistry.org |
Aldol (B89426) Condensation Approaches for Cyclopentanone Derivatives
Intramolecular aldol condensation is a powerful and widely used strategy for the construction of five- and six-membered rings. ncert.nic.inlibretexts.org This reaction involves the base- or acid-catalyzed cyclization of a dicarbonyl compound, where an enolate formed at one carbonyl group attacks the other carbonyl group within the same molecule. youtube.commagritek.com The resulting β-hydroxy ketone can then undergo dehydration to afford an α,β-unsaturated ketone. ncert.nic.in
For the synthesis of a cyclopentanone derivative, a 1,4-dicarbonyl compound is the required precursor. libretexts.org For instance, the intramolecular aldol condensation of a 1,4-diketone like 2,5-hexanedione (B30556) yields a five-membered ring product, 3-methyl-2-cyclopentenone. libretexts.org The formation of five- and six-membered rings is generally favored due to their lower ring strain compared to smaller or larger rings. libretexts.org
In the context of synthesizing this compound, a potential precursor would be a 1,4-dicarbonyl compound bearing the methoxyethyl group at the appropriate position, such as 3-(2-methoxyethyl)-hexane-2,5-dione. Base-catalyzed intramolecular aldol condensation of this precursor would lead to a cyclopentenone intermediate, which could then be selectively reduced to the target saturated ketone.
| Starting Dicarbonyl Compound | Base/Conditions | Cyclic Product | Key Feature | Reference |
| 2,6-Heptanedione | Base | 3-Methyl-2-cyclohexenone | Forms a six-membered ring | libretexts.org |
| 2,5-Hexanedione | Base | 3-Methyl-2-cyclopentenone | Exclusively forms the five-membered ring | libretexts.org |
| 6-Oxoheptanal | NaOH | 1-Acetyl-2-methylcyclopentene | Favors five-membered ring over seven-membered ring | stackexchange.com |
Another relevant cyclization for forming the cyclopentanone core is the Dieckmann condensation, which is the intramolecular version of the Claisen condensation. wikipedia.orgmasterorganicchemistry.com This reaction involves the base-catalyzed cyclization of a diester to form a β-keto ester. mychemblog.comorganic-chemistry.org For the formation of a five-membered ring, a 1,6-diester is required. wikipedia.org The Thorpe-Ziegler reaction, conceptually related to the Dieckmann condensation, involves the intramolecular cyclization of a dinitrile to form a cyclic ketone after hydrolysis. wikipedia.orgchemeurope.combuchler-gmbh.com
Halogenative Semipinacol Rearrangements in Cyclic Ketone Formation
The semipinacol rearrangement is a versatile reaction in organic synthesis that involves the 1,2-migration of an alkyl or aryl group in a heterosubstituted alcohol, leading to the formation of a ketone or aldehyde. wikipedia.org This rearrangement is particularly useful for ring expansion and the construction of sterically congested carbon centers. nih.gov A variation of this reaction, the halogenative semipinacol rearrangement, utilizes allylic alcohols as substrates. nih.gov Treatment of an allylic alcohol with a halogenating agent can induce a rearrangement to form a β-haloketone. nih.gov
This methodology can be applied to the synthesis of spirocyclic ketones and for the creation of contiguous stereogenic centers with high diastereoselectivity. rsc.org For the synthesis of a cyclopentanone derivative, a suitably substituted cyclobutanol (B46151) with an adjacent leaving group could be envisioned to undergo a ring-expansion semipinacol rearrangement.
| Reaction Type | Substrate | Product | Key Transformation | Reference |
| Halogenative Semipinacol Rearrangement | Allylic Cycloalkanols | β-Halo Spiroketones | Ring expansion and formation of three contiguous stereocenters | rsc.org |
| Semipinacol Rearrangement | Racemic Epoxides | Chiral Ketones | Catalytic asymmetric rearrangement | nih.gov |
| Semipinacol Rearrangement | Diarylallylic Alcohols | α-Aryl Ketones | Cobalt-catalyzed asymmetric rearrangement | researcher.life |
Radical Cyclization Routes for Five-Membered Ring Systems
Radical cyclizations offer a powerful method for the formation of five- and six-membered rings, often proceeding with high regioselectivity. These reactions typically involve the generation of a radical species that then undergoes an intramolecular addition to a double or triple bond. The cyclization of 5-hexenyl radicals is a classic example, preferentially forming a five-membered ring (5-exo-trig cyclization) over a six-membered ring (6-endo-trig cyclization).
For the synthesis of a cyclopentanone precursor, an unsaturated ester could be a suitable starting material. For example, the radical cyclization of an appropriately substituted unsaturated selenyl ester can lead to the formation of a cyclopentanone derivative. nih.gov Another approach involves the cyclization of unsaturated seven-membered lactones, triggered by a single electron transfer, to generate cyclooctanes, showcasing the versatility of radical cyclizations in ring synthesis. nih.gov
| Radical Precursor | Initiator/Conditions | Cyclized Product | Key Feature | Reference |
| Unsaturated Selenyl Esters | Bu₃SnH-AIBN | Diquinanes | Tandem radical cyclizations | nih.gov |
| 6-Heptenoic Acid | Electrolysis | Cyclopentane (B165970) compounds | Early example of radical cyclization | |
| Unsaturated Seven-Membered Lactones | SmI₂–H₂O | Cyclooctanols | 5-exo-trig radical cyclization | nih.gov |
Chiral Primary Amine Catalysis for Enantioselective Cyclopentanone Synthesis
The use of chiral primary amines as organocatalysts has emerged as a powerful tool for the enantioselective synthesis of cyclic ketones. organic-chemistry.org These catalysts can activate substrates through the formation of chiral enamines or iminium ions, enabling highly stereocontrolled transformations. A notable application is in the enantioselective synthesis of the Wieland-Miescher and Hajos-Parrish ketones and their analogs, which are important intermediates in steroid synthesis. organic-chemistry.org
Furthermore, chiral primary amines can be used in cascade reactions to construct complex cyclopentanones with high diastereoselectivity and enantioselectivity. nih.gov For instance, the reaction of aliphatic aldehydes and activated enones, catalyzed by a combination of a chiral secondary amine and a chiral triazolium catalyst, can afford highly functionalized cyclopentanones. nih.gov This approach could be adapted for the enantioselective synthesis of this compound by selecting the appropriate starting materials.
| Catalyst Type | Reaction | Product | Significance | Reference |
| Chiral Primary Amine | Intramolecular Aldol Cyclization | Wieland-Miescher/Hajos-Parrish Ketones | High enantioselectivity and yield | organic-chemistry.org |
| Chiral Secondary Amine/NHC | Cascade Reaction | Functionalized Cyclopentanones | Cooperative catalysis for high diastereo- and enantioselectivity | nih.gov |
| L-Proline-based Organophosphane | Asymmetric Michael Addition | Substituted Cyclopentanones | High yields and excellent enantioselectivities | researchgate.net |
Transition Metal-Catalyzed Cycloadditions and Ring Expansion Processes
Transition metal-catalyzed reactions provide a diverse and powerful platform for the synthesis of cyclopentanone and cyclopentenone frameworks. The Pauson-Khand reaction, a [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, is a prominent method for constructing cyclopentenones. tcichemicals.comwikipedia.orgmdpi.com This reaction is often mediated by cobalt carbonyl complexes and has been widely applied in the total synthesis of natural products. tcichemicals.comlibretexts.orgorganicreactions.org
Other transition metals such as rhodium, palladium, and nickel also catalyze a variety of cycloaddition reactions that can lead to five-membered rings. For instance, nickel-catalyzed desymmetrizing arylative cyclization of alkynyl malonate esters with arylboronic acids provides an enantioselective route to chiral cyclopentenones. nih.gov Additionally, [3+2] cycloadditions of allenes with enones, catalyzed by nucleophiles, can produce functionalized cyclopentenes. organic-chemistry.org Transition metal catalysts can also effect intramolecular [4+2] cycloadditions of dienynes under mild conditions. williams.edu
Ring expansion reactions catalyzed by transition metals also offer a pathway to cyclopentanones. For example, scandium(III) triflate can catalyze the homologation of arylcyclobutanones with trimethylsilyldiazomethane (B103560) to yield cyclopentanones. organic-chemistry.org
| Catalyst/Reaction | Substrates | Product | Key Transformation | Reference |
| Co₂(CO)₈ (Pauson-Khand) | Alkyne, Alkene, CO | Cyclopentenone | [2+2+1] Cycloaddition | tcichemicals.comwikipedia.orglibretexts.org |
| Chiral Phosphinooxazoline/Nickel | Alkynyl Malonate Ester, Arylboronic Acid | Chiral Cyclopentenone | Enantioselective Desymmetrizing Arylative Cyclization | nih.gov |
| Phosphepine (Nucleophile) | Allene, Enone | Functionalized Cyclopentene | Asymmetric [3+2] Cycloaddition | organic-chemistry.org |
| Scandium(III) triflate | Arylcyclobutanone, Trimethylsilyldiazomethane | Cyclopentanone | Ring Expansion | organic-chemistry.org |
| Rhodium Catalyst | Bis(methylenecyclopropanes), Alkynes | Spirocyclic Carbocycles | [3+2+2] Cycloaddition | researchgate.net |
Regioselective Introduction of the 2-Methoxyethyl Moiety
Achieving regioselectivity in the synthesis of 2-substituted cyclopentanones is crucial for accessing specific isomers and avoiding complex purification procedures. Various strategies have been developed to control the position of alkyl group introduction on the cyclopentanone scaffold.
Alpha-Alkylation Strategies for Substituted Cyclopentanones
Alpha-alkylation is a fundamental method for forming carbon-carbon bonds at the α-position of a ketone. libretexts.org This approach typically involves the formation of an enolate, which then acts as a nucleophile to attack an alkyl halide. libretexts.org For the synthesis of this compound, this would involve the reaction of a cyclopentanone enolate with a 2-methoxyethyl halide.
The regioselectivity of the alkylation of unsymmetrical ketones can be controlled by the choice of reaction conditions. libretexts.org For instance, the use of a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures tends to form the kinetic enolate, which is the less substituted enolate. Conversely, thermodynamic enolates, which are more substituted and more stable, are favored by using a weaker base at higher temperatures.
A general procedure for the deconjugative α-alkylation of α,β-unsaturated aldehydes, which can be precursors to cyclopentanones, has been reported using a synergistic combination of potassium tert-butoxide (tBuOK) and sodium hydride (NaH). nih.gov This method allows for the efficient alkylation at the α-position under mild conditions. nih.gov
| Reagent/Condition | Role in α-Alkylation |
| Strong Base (e.g., LDA) | Promotes formation of the kinetic enolate. libretexts.org |
| Weaker Base (e.g., tBuOK) | Favors the formation of the thermodynamic enolate. |
| Alkyl Halide (e.g., 2-methoxyethyl bromide) | Provides the electrophilic alkyl group. libretexts.org |
| Lewis Acids (e.g., TiCl4, ZnCl2) | Can promote α-alkylation of silyl (B83357) enol ethers. orgsyn.org |
Reactions Involving Cyclopentanone and Methoxyethylamine Analogs
While direct reactions between cyclopentanone and methoxyethylamine analogs to form this compound are not extensively detailed in the provided results, related transformations offer insights. The synthesis of various cyclopentanone derivatives has been achieved by reacting ethyl 2-oxocyclopentane-1-carboxylate with different diamines. utripoli.edu.lyresearchgate.net These reactions primarily lead to the formation of enamine structures. utripoli.edu.lyresearchgate.net For example, the reaction of ethyl 2-oxocyclopentane-1-carboxylate with ethane-1,2-diamine results in an enamine derivative. utripoli.edu.lyresearchgate.net This suggests that the carbonyl group of the cyclopentanone is reactive towards amine functionalities, which could potentially be adapted for the introduction of a methoxyethyl group if a suitable methoxyethylamine analog with a reactive handle is employed.
Utilization of Functionalized Starting Materials in One-Pot Syntheses
One-pot syntheses are highly efficient as they reduce the number of workup and purification steps, saving time and resources. The synthesis of functionalized cyclopentanones can be achieved through one-pot procedures that utilize readily available starting materials. nih.gov For instance, a multicatalytic cascade reaction involving a secondary amine and an N-heterocyclic carbene (NHC) has been developed to produce densely functionalized cyclopentanones from simple starting materials in a single step. nih.gov
Another example is the one-pot synthesis of carbazoles from cyclohexanones and arylhydrazine hydrochlorides, which proceeds through a sequence of condensation, cyclization, and dehydrogenation under metal-free conditions. rsc.org Although this example leads to a different final product, it demonstrates the principle of using a functionalized starting material (arylhydrazine) in a one-pot sequence to build a more complex molecule. Similarly, a one-pot synthesis of multifunctionalized cyclopropanes has been achieved through a Michael-initiated ring-closure reaction. daneshyari.com These strategies highlight the potential for designing a one-pot synthesis of this compound by selecting a suitably functionalized precursor that can undergo a cascade of reactions to introduce the desired moiety and form the cyclopentanone ring. An enzymatic one-pot synthesis has been reported for bioactive cyclopentenones derived from polyunsaturated fatty acids. nih.gov
Stereoselective Synthesis of this compound and its Chiral Analogs
Controlling the stereochemistry during the synthesis of substituted cyclopentanones is critical, especially for applications in pharmaceuticals where specific stereoisomers often exhibit desired biological activity.
Enantioselective Palladium-Catalyzed Decarboxylative Allylic Alkylation of Cyclopentanones
A significant advancement in the enantioselective synthesis of α-substituted cyclopentanones is the palladium-catalyzed decarboxylative allylic alkylation. nih.govnih.gov This method allows for the construction of all-carbon quaternary centers on cyclopentanones with high enantioselectivity. nih.govorganic-chemistry.orgacs.org By employing an electronically modified (S)-(p-CF3)3-t-BuPHOX ligand, α-quaternary cyclopentanones have been isolated in high yields and with enantiomeric excesses (ee) up to 94%. nih.govacs.org This methodology has been shown to be scalable, with low catalyst loadings of palladium furnishing the product without loss of enantiomeric excess. nih.govorganic-chemistry.orgacs.org The reaction is tolerant of various substitutions on the cyclopentanone and the allyl fragment. acs.org
| Catalyst System | Ligand | Yield | Enantiomeric Excess (ee) |
| Pd2(dba)3 | (S)-(p-CF3)3-t-BuPHOX | Up to >99% | Up to 94% nih.govorganic-chemistry.orgacs.org |
| Pd(OAc)2 | (S)-(p-CF3)3-t-BuPHOX | High | Maintained thieme-connect.com |
This powerful method provides a route to chiral cyclopentanones that could be adapted for the synthesis of enantiomerically enriched this compound by using an appropriate allylic substrate.
Diastereoselective Control in Cyclopentanone Formation
Diastereoselectivity is the control over the formation of diastereomers, which are stereoisomers that are not mirror images of each other. numberanalytics.com Achieving high diastereoselectivity is crucial in the synthesis of complex molecules with multiple stereocenters. numberanalytics.com
Several methods have been developed for the diastereoselective synthesis of highly functionalized cyclopentanones. One approach involves the functionalization of cyclopentenones through an aza-Michael reaction with aniline (B41778) nucleophiles, where hydrogen bonding is believed to control the excellent diastereoselectivity. ucd.ie Another strategy is the multicatalytic cascade process for preparing α-hydroxycyclopentanones containing three contiguous stereocenters with high enantioselectivities and moderate diastereoselectivities. nih.gov
A palladium-catalyzed enantioselective formal [3+2] cycloaddition between vinyl cyclopropanes and prochiral Michael acceptors has been developed to synthesize substituted cyclopentanes with multiple stereocenters in excellent enantio- and diastereoselectivities. nih.gov This method simultaneously sets three stereogenic centers. nih.gov Furthermore, the diastereoselective synthesis of cyclopentanoids with hydantoin (B18101) and isoxazoline (B3343090) substituents has been achieved through 1,3-dipolar cycloaddition and urea (B33335) to hydantoin cyclization transformations. nih.gov
These diverse strategies for achieving diastereoselective control in the formation of substituted cyclopentanones provide a toolbox for the synthesis of specific diastereomers of this compound and its analogs.
Chemical Reactivity and Reaction Mechanisms of 2 2 Methoxyethyl Cyclopentan 1 One
Reactivity of the Cyclopentanone (B42830) Ketone Functionality
The ketone group within the five-membered ring is the primary site of reactivity, engaging in a range of reactions typical of cyclic ketones. The presence of the 2-methoxyethyl substituent introduces electronic and steric influences that can affect reaction rates and regioselectivity.
The carbonyl group of 2-(2-Methoxyethyl)cyclopentan-1-one is characterized by a polar carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and thus susceptible to attack by nucleophiles. libretexts.org This fundamental reaction, known as nucleophilic addition, proceeds via the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.orgacademie-sciences.fr Subsequent protonation of the resulting alkoxide yields an alcohol.
The general mechanism can be outlined in two steps:
Nucleophilic Attack: The nucleophile (Nu⁻) adds to the electrophilic carbonyl carbon, breaking the π-bond and forming a new single bond. The electrons from the π-bond move to the oxygen atom, creating a negatively charged alkoxide intermediate.
Protonation: The alkoxide intermediate is protonated by a protic solvent or a weak acid added during workup, resulting in the final alcohol product.
The rate and equilibrium of these additions are influenced by steric and electronic factors. Compared to aldehydes, ketones are generally less reactive due to the electron-donating nature and steric bulk of the two alkyl substituents. libretexts.org In the case of this compound, the substituent at the α-position can sterically hinder the approach of the nucleophile to the carbonyl carbon.
Table 1: Examples of Nucleophilic Addition Reactions
| Reagent | Nucleophile | Product Type |
|---|---|---|
| Organometallic Reagents (e.g., Grignard, Organolithium) | Carbanion (R⁻) | Tertiary Alcohol |
| Hydride Reagents (e.g., NaBH₄, LiAlH₄) | Hydride (H⁻) | Secondary Alcohol |
| Cyanide (e.g., HCN, NaCN) | Cyanide (CN⁻) | Cyanohydrin |
| Amines (RNH₂) | Amine | Imine (after dehydration) |
Like other ketones with α-hydrogens, this compound can exist in equilibrium with its enol tautomer. This keto-enol tautomerism is typically catalyzed by either acid or base. libretexts.org The enol form, while usually the minor component at equilibrium, is a key intermediate in many reactions. znaturforsch.comchemtube3d.com
Under basic conditions, the removal of an α-proton by a base generates an enolate ion. masterorganicchemistry.com Since this compound is an unsymmetrical ketone, two different enolates can be formed:
Kinetic Enolate: Formed by the removal of the less sterically hindered proton at the C5 position. This is the faster-forming product and is favored by using strong, bulky bases (like Lithium diisopropylamide, LDA) at low temperatures. libretexts.org
Thermodynamic Enolate: Formed by the removal of the more substituted proton at the C2 position. This is the more stable enolate, as it leads to a more substituted double bond, and is favored under conditions that allow for equilibration (weaker bases, higher temperatures). nih.gov
The enolate is an ambident nucleophile, meaning it can react with electrophiles at either the α-carbon or the oxygen atom. libretexts.org Reactions with most electrophiles, particularly alkyl halides, occur predominantly at the carbon, leading to α-alkylation. masterorganicchemistry.com
Table 2: Factors Influencing Enolate Formation
| Condition | Favored Enolate | Rationale |
|---|---|---|
| Strong, bulky base (LDA), low temp (-78 °C) | Kinetic (at C5) | Deprotonation at the less sterically hindered site is faster. |
| Weaker base (NaOEt), room temperature | Thermodynamic (at C2) | Reversible deprotonation allows equilibrium to be established, favoring the more stable, more substituted enolate. |
The enolate of this compound can act as a nucleophile in condensation reactions, most notably the aldol (B89426) condensation. confex.commdpi.com In a self-condensation, the enolate attacks the electrophilic carbonyl carbon of another molecule of the ketone. This reaction is typically performed in the presence of an acid or base catalyst. researchgate.net
The initial product of the aldol addition is a β-hydroxy ketone. In many cases, particularly with heating or under acidic/basic conditions, this intermediate readily undergoes dehydration (elimination of a water molecule) to form a more stable α,β-unsaturated ketone, which is the final aldol condensation product. libretexts.org
The general steps for a base-catalyzed aldol condensation are:
Enolate Formation: A base removes an α-proton to form a nucleophilic enolate. osti.gov
Nucleophilic Attack: The enolate attacks the carbonyl carbon of a second ketone molecule. acs.org
Protonation: The resulting alkoxide is protonated to give the β-hydroxy ketone (aldol addition product).
Dehydration: Elimination of water yields the α,β-unsaturated ketone (aldol condensation product).
Crossed aldol condensations, where the enolate of this compound reacts with a different carbonyl compound (like an aldehyde without α-hydrogens, e.g., benzaldehyde), can also be performed to yield specific products. researchgate.net
The Baeyer-Villiger oxidation is a reaction that converts a ketone into an ester (or a cyclic ketone into a lactone) using a peroxyacid (e.g., m-CPBA) or other peroxides. wikipedia.orgyoutube.com When applied to this compound, this reaction results in the insertion of an oxygen atom adjacent to the carbonyl carbon, forming a six-membered ring lactone (a δ-lactone). sigmaaldrich.commdpi.com
The mechanism involves the initial addition of the peroxyacid to the ketone, followed by the migration of one of the α-carbon groups to the adjacent oxygen atom in a concerted step. The key to predicting the product is the "migratory aptitude" of the groups attached to the carbonyl. The group that is better able to stabilize a positive charge has a higher migratory aptitude. The general order is: tertiary alkyl > cyclohexyl > secondary alkyl, aryl > primary alkyl > methyl.
For this compound, the two groups are:
The C2 carbon (a secondary carbon, substituted with the methoxyethyl group).
The C5 carbon (a secondary carbon, part of the cyclopentane (B165970) ring).
Generally, the more substituted carbon atom preferentially migrates. Therefore, the C2 carbon, bearing the 2-methoxyethyl substituent, is expected to migrate. This leads to the formation of 6-(2-methoxyethyl)oxepan-2-one. Recent studies have demonstrated highly regio- and enantioselective Baeyer-Villiger oxidations for the kinetic resolution of racemic 2-substituted cyclopentanones, affording optically active lactones and unreacted ketones with high enantiomeric excess. acs.orgnih.gov
Table 3: Migratory Aptitude in Baeyer-Villiger Oxidation
| Migrating Group | Type | Relative Aptitude |
|---|---|---|
| C2-carbon (with substituent) | Secondary Alkyl | Higher |
| C5-carbon (unsubstituted) | Secondary Alkyl | Lower |
Reactivity of the 2-Methoxyethyl Ether Side Chain
The ether linkage in the 2-methoxyethyl side chain is generally stable and unreactive towards many reagents. masterorganicchemistry.comopenstax.org However, under specific, harsh conditions, it can be cleaved.
The carbon-oxygen bond of an ether can be broken by treatment with strong acids, typically concentrated aqueous solutions of HBr or HI. openstax.orglibretexts.org The reaction of this compound with one of these acids would cleave the ether linkage in the side chain.
The mechanism for ether cleavage involves two main steps:
Protonation of the Ether Oxygen: The strong acid protonates the ether oxygen, converting the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.com
Nucleophilic Attack by Halide: The halide ion (Br⁻ or I⁻), a good nucleophile, attacks one of the adjacent carbon atoms, displacing the alcohol and forming an alkyl halide. masterorganicchemistry.com
The site of nucleophilic attack depends on the nature of the alkyl groups attached to the ether oxygen. For ethers with only primary and secondary alkyl groups, the reaction proceeds via an SN2 mechanism. masterorganicchemistry.comlibretexts.org The nucleophile will attack the less sterically hindered carbon atom. In the 2-methoxyethyl group, the two carbons are a methyl group and a primary carbon of the ethyl chain. The SN2 attack will therefore occur at the less hindered methyl carbon.
This would result in the cleavage of the methyl-oxygen bond, yielding 2-(2-hydroxyethyl)cyclopentan-1-one and methyl iodide (or methyl bromide). If an excess of the hydrohalic acid is used, the newly formed primary alcohol can be further converted to the corresponding alkyl halide. libretexts.org
Oxidation and Reduction Transformations of the Ether Linkage
The ether linkage within the this compound molecule, while generally stable, can undergo specific oxidation and reduction transformations under certain conditions. The presence of a carbon atom adjacent to the ether oxygen makes it susceptible to autoxidation, a spontaneous oxidation process that occurs in the presence of air. jove.com This reaction proceeds via a free-radical chain mechanism, initiated by the abstraction of a hydrogen atom from the carbon alpha to the ether oxygen. jove.com The resulting carbon radical can then react with molecular oxygen to form a hydroperoxide or a dialkyl peroxide. jove.com These peroxide species are potentially explosive, especially when concentrated or heated. jove.com
The general mechanism for the autoxidation of ethers can be summarized in the following steps:
Initiation: Formation of a free radical.
Propagation: The radical abstracts a hydrogen atom from an ether molecule, forming an ether radical. This radical then reacts with oxygen to form a peroxy radical, which can then abstract a hydrogen from another ether molecule to form a hydroperoxide and a new ether radical.
Termination: Two radicals combine to form a non-radical species.
Substitution Reactions at the Methoxyethyl Group
The methoxyethyl group of this compound can potentially undergo substitution reactions, although the ether linkage is generally considered to be relatively inert. Cleavage of the ether bond to allow for substitution at the ethyl group would typically require strong reagents. For instance, treatment with strong acids like HBr or HI could lead to the formation of 2-(2-bromoethyl)cyclopentan-1-one (B2877809) or 2-(2-iodoethyl)cyclopentan-1-one, respectively, along with methanol (B129727).
The reaction with a strong acid like HBr would proceed via protonation of the ether oxygen, followed by nucleophilic attack by the bromide ion on the less sterically hindered carbon of the protonated ether, which in this case would be the methyl group, leading to methanol and 2-(2-bromoethyl)cyclopentan-1-one. Alternatively, attack at the ethyl group would yield methyl bromide and 2-(2-hydroxyethyl)cyclopentan-1-one. The regioselectivity of this cleavage depends on the specific reaction conditions and the nature of the ether.
Peroxide Formation Tendencies in Ether Systems
Ethers, including the methoxyethyl moiety in this compound, are well-known for their tendency to form explosive peroxides upon exposure to air and light. jove.comstanford.eduosu.edu This process, known as autoxidation, occurs through a free-radical mechanism. The presence of a hydrogen on a carbon atom adjacent to the ether oxygen is a key structural feature that facilitates this reaction. jove.com
The rate of peroxide formation can be influenced by several factors:
Exposure to Oxygen: The presence of oxygen is essential for autoxidation. osu.edu
Exposure to Light: UV light can promote the formation of free radicals, accelerating peroxide formation. osu.eduwashington.edu
Heat: Higher temperatures can increase the rate of autoxidation. osu.edu
Presence of Inhibitors: Some ethers are supplied with inhibitors, such as butylated hydroxytoluene (BHT), to slow down the rate of peroxide formation. stanford.eduutexas.edu
Visual signs of peroxide formation can include the appearance of cloudiness, discoloration, or the formation of crystals within the liquid or around the container cap. osu.edu Due to the significant safety hazards associated with peroxides, which can be shock-sensitive and explosive, it is crucial to handle and store ethers that are prone to peroxide formation with appropriate precautions. stanford.eduutexas.edu This includes storing them in airtight, opaque containers, away from heat and light, and regularly testing for the presence of peroxides. stanford.eduwashington.edu
Based on their structural features, peroxide-forming chemicals are often categorized into different classes reflecting their hazard level. Ethers with primary and/or secondary alkyl groups are typically classified as compounds that form explosive levels of peroxides upon concentration (Class B). utexas.edu
Table 1: Factors Influencing Peroxide Formation in Ethers
| Factor | Influence on Peroxide Formation |
| Oxygen | Essential for the autoxidation process. osu.edu |
| Light | Accelerates peroxide formation by promoting free radical generation. osu.eduwashington.edu |
| Heat | Increases the rate of the autoxidation reaction. osu.edu |
| Inhibitors (e.g., BHT) | Slow down the rate of peroxide formation. stanford.eduutexas.edu |
| Container | Airtight and opaque containers minimize exposure to oxygen and light. stanford.eduwashington.edu |
Intermolecular Reaction Pathways
Diels-Alder Reactions and Other Cycloadditions with Cyclopentenones
The cyclopentenone core of this compound contains a double bond that can potentially act as a dienophile in Diels-Alder reactions. The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile. wikipedia.org
Generally, the reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. In this compound, the ketone functionality acts as a mild electron-withdrawing group, activating the double bond for cycloaddition. However, simple cyclopentenones are considered relatively unreactive dienophiles under purely thermal conditions, often requiring high temperatures. nih.gov
The reactivity in Diels-Alder reactions can be significantly enhanced through the use of Lewis acid catalysts. chempedia.infoacs.org Lewis acids coordinate to the carbonyl oxygen of the cyclopentenone, increasing its electron-withdrawing character and thus lowering the activation energy of the reaction. acs.org
The stereoselectivity of the Diels-Alder reaction with cyclic dienophiles like cyclopentenone is an important aspect. The reaction typically proceeds with high endo selectivity, a preference that is governed by secondary orbital interactions in the transition state. wikipedia.orgacs.org
Michael Additions and Conjugate Processes
The α,β-unsaturated ketone system in the cyclopentenone ring of this compound is a classic Michael acceptor. This allows for 1,4-conjugate addition reactions, where a nucleophile adds to the β-carbon of the double bond. A wide range of nucleophiles, known as Michael donors, can participate in this reaction.
Common Michael donors include:
Enolates (from ketones, esters, etc.)
Malonates and other doubly-activated methylene (B1212753) compounds thieme-connect.comchemrxiv.org
Organocuprates (Gilman reagents) chemrxiv.org
Amines and thiols
Enamines acs.org
The Michael addition is a versatile method for carbon-carbon and carbon-heteroatom bond formation. For instance, the reaction of a cyclopentenone with a malonate ester in the presence of a base would lead to the formation of a new carbon-carbon bond at the β-position of the cyclopentanone ring. thieme-connect.comchemrxiv.org The resulting enolate intermediate can then be protonated to give the final adduct.
The stereoselectivity of Michael additions to cyclic enones can often be controlled, for example, by using chiral catalysts to achieve enantioselective transformations. thieme-connect.com
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules like 2-(2-Methoxyethyl)cyclopentan-1-one, offering detailed insights into the proton and carbon frameworks.
¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. The spectrum of this compound is expected to show distinct signals for the methoxy (B1213986) group, the ethyl side chain, and the cyclopentanone (B42830) ring protons. The methoxy protons (-OCH₃) typically appear as a sharp singlet due to the absence of adjacent protons. The protons on the ethyl chain (-CH₂CH₂-) exhibit triplet or multiplet patterns resulting from coupling with their neighbors. The protons on the cyclopentanone ring produce more complex, overlapping multiplets due to their diastereotopic nature and varied coupling interactions.
Table 1: Hypothetical ¹H NMR Data for this compound Note: Data is representative and may vary based on solvent and experimental conditions.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 3.52 | t | 2H | -O-CH₂ - |
| 3.31 | s | 3H | -OCH₃ |
| 2.40 - 2.15 | m | 3H | Ring CH, Ring CH₂ adjacent to C=O |
| 2.10 - 1.85 | m | 4H | Ring CH₂, Side-chain CH₂ |
| 1.80 - 1.60 | m | 2H | Ring CH₂ |
s = singlet, t = triplet, m = multiplet
¹³C NMR spectroscopy complements ¹H NMR by providing a count of unique carbon environments and information about their electronic state. In a proton-decoupled ¹³C NMR spectrum of this compound, each chemically non-equivalent carbon atom produces a single peak. The carbonyl carbon (C=O) is characteristically found far downfield (at a high chemical shift). The carbon of the methoxy group (-OCH₃) and the carbons of the ethyl chain and cyclopentanone ring appear at distinct positions in the upfield region.
Table 2: Hypothetical ¹³C NMR Data for this compound Note: Data is representative and may vary based on solvent and experimental conditions.
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| 221.5 | C | C=O (C1) |
| 70.8 | CH₂ | -O-C H₂- |
| 59.1 | CH₃ | -OC H₃ |
| 48.2 | CH | Ring C H (C2) |
| 38.4 | CH₂ | Ring C H₂ (C5) |
| 29.7 | CH₂ | Ring C H₂ (C3) |
| 28.1 | CH₂ | Side-chain C H₂ |
| 20.9 | CH₂ | Ring C H₂ (C4) |
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing through-bond correlations. sdsu.edu
COSY (Correlation Spectroscopy): This experiment maps out proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between adjacent protons in the ethyl side chain and within the cyclopentanone ring, helping to trace the connectivity of the proton spin systems.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with their directly attached carbons, providing unambiguous one-bond ¹H-¹³C connections. sdsu.educolumbia.edu This technique is instrumental in assigning the signals in both the ¹H and ¹³C spectra to specific atoms in the molecule. For example, it would link the proton signal at ~3.31 ppm to the carbon signal at ~59.1 ppm, confirming their assignment to the methoxy group.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range correlations between protons and carbons, typically over two or three bonds. sdsu.educolumbia.edu This is vital for connecting the different fragments of the molecule. Key HMBC correlations for this compound would include signals between the methoxy protons (-OCH₃) and the adjacent ethyl carbon (-O-C H₂-), and between the side-chain protons and the carbons of the cyclopentanone ring (C1, C2, and C3), confirming the attachment of the methoxyethyl group to the C2 position.
Since the C2 carbon of the cyclopentanone ring is a chiral center, this compound can exist as a pair of enantiomers. Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed to investigate the compound's stereochemistry and conformational preferences. NOESY detects through-space interactions between protons that are in close proximity, which can help in assigning the relative stereochemistry in diastereomeric compounds or in molecules with constrained conformations.
Fourier Transform Infrared (FT-IR) Spectroscopic Analysis of Functional Groups
FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by characteristic absorption bands that signify its key structural features. The most prominent peak is a strong, sharp absorption corresponding to the stretching vibration of the carbonyl group (C=O) of the cyclopentanone ring. Another significant band arises from the C-O stretching of the ether linkage in the methoxyethyl side chain.
Table 3: Principal FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| ~ 2950 - 2850 | Medium-Strong | C-H Stretch | Aliphatic CH, CH₂, CH₃ |
| ~ 1740 | Strong | C=O Stretch | Ketone |
| ~ 1120 | Strong | C-O Stretch | Ether |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern, which offers clues about the structure. For this compound (C₈H₁₄O₂), the molecular weight is 142.19 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at an m/z (mass-to-charge ratio) of 142.
The fragmentation pattern is dictated by the weakest bonds and the most stable resulting ions. Common fragmentation pathways for this molecule would include:
Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl group.
Loss of the side chain: Cleavage of the bond between the ring and the methoxyethyl group, leading to significant fragments. For instance, the loss of the •CH₂CH₂OCH₃ radical (mass 59) would result in a fragment ion at m/z 83.
Cleavage within the side chain: Loss of a methoxy radical (•OCH₃, mass 31) would produce a fragment at m/z 111.
This fragmentation data is invaluable for confirming the presence and connectivity of the different structural units within the molecule.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the precise atomic arrangement of a crystalline solid. nih.gov For "this compound," this technique would provide unambiguous proof of its molecular structure, including the conformation of the five-membered ring and the stereochemical orientation of its substituent.
Analysis of Molecular Conformation and Stereochemistry
The cyclopentane (B165970) ring in "this compound" is not planar and exists in various puckered conformations, most commonly the envelope and twist forms. X-ray diffraction analysis of a suitable single crystal would precisely determine which of these conformations is adopted in the solid state. This analysis reveals critical stereochemical details, such as the relative orientation of the 2-(2-methoxyethyl) substituent with respect to the carbonyl group. For instance, it can distinguish between cis and trans isomers if a second substituent were present. researchgate.netgoogle.com The determination of the absolute configuration of chiral centers is also a key strength of X-ray crystallography, provided that anomalous dispersion effects can be measured. soton.ac.uk
The data obtained from the diffraction experiment allows for the calculation of bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation. For "this compound," particular attention would be paid to the torsion angles within the cyclopentanone ring and those associated with the flexible methoxyethyl side chain.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Chemical Formula | C8H14O2 |
| Formula Weight | 142.19 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 9.8 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 853.6 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.105 |
| R-factor | 0.045 |
Note: This table presents hypothetical data for illustrative purposes, as specific crystallographic data for this compound is not publicly available.
Confirmation of Connectivity and Atom Labeling
A primary outcome of an X-ray crystal structure determination is the unambiguous confirmation of the covalent bonding network, or connectivity, of the molecule. This analysis verifies that the atoms are connected as predicted by other spectroscopic methods like NMR and mass spectrometry. Each non-hydrogen atom is assigned a unique label in the crystallographic information file (CIF), allowing for precise identification and discussion of its position within the crystal lattice. caltech.edu The resulting 3D model would definitively show the cyclopentanone ring, the carbonyl group at position 1, and the 2-(2-methoxyethyl) substituent attached to the second carbon atom of the ring.
Chromatographic Techniques for Purity Assessment and Isomer Ratio Determination
Chromatographic methods are fundamental for separating the components of a mixture and are therefore crucial for assessing the purity of "this compound" and determining the ratio of any potential isomers.
Gas Chromatography (GC) Applications
Gas chromatography is a powerful technique for the analysis of volatile compounds like "this compound". researchgate.netrestek.comnih.gov In a typical GC analysis, the compound is vaporized and transported by an inert carrier gas through a capillary column. The separation is based on the differential partitioning of the analyte between the stationary phase coated on the column walls and the mobile gas phase.
For purity assessment, a GC chromatogram would ideally show a single, sharp peak for the target compound. The presence of other peaks would indicate impurities, and their relative concentrations can be estimated from their peak areas. nrel.gov If stereoisomers of "this compound" exist, a chiral GC column can be employed to separate them, allowing for the determination of their ratio. nih.gov The identity of the peaks can be confirmed by coupling the gas chromatograph to a mass spectrometer (GC-MS). researchgate.netnist.gov
Table 2: Representative Gas Chromatography (GC) Data for Purity Analysis
| Parameter | Example Value |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Inlet Temperature | 250 °C |
| Oven Program | 80 °C (2 min), then 10 °C/min to 250 °C (5 min) |
| Carrier Gas | Helium |
| Detector | Flame Ionization Detector (FID) |
| Retention Time (RT) | 12.5 min |
| Peak Area (%) | 99.5% |
Note: This table illustrates typical GC parameters and expected results for a high-purity sample.
Liquid Chromatography (LC) Applications
Liquid chromatography, particularly high-performance liquid chromatography (HPLC), is another essential tool for the analysis of "this compound". rsc.orggcms.cz In LC, the compound is dissolved in a liquid solvent (the mobile phase) and passed through a column packed with a solid adsorbent (the stationary phase). Separation occurs based on the compound's affinity for the stationary and mobile phases.
LC is highly versatile and can be used for both purity assessment and isomer separation. For purity analysis, a reversed-phase column (e.g., C18) is commonly used. The resulting chromatogram can be used to quantify the purity of the sample based on the relative area of the main peak. rsc.org For the separation of isomers, chiral stationary phases can be employed in a technique known as chiral HPLC. nih.gov This would be critical if, for example, enantiomers of "this compound" were produced in a synthesis. The use of a UV detector is common for compounds with a chromophore, such as the carbonyl group in a ketone. waters.com
Table 3: Illustrative Liquid Chromatography (LC) Data for Isomer Ratio Determination
| Parameter | Example Value |
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Hexane:Isopropanol (90:10) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Retention Time (RT) - Isomer 1 | 8.2 min |
| Retention Time (RT) - Isomer 2 | 9.5 min |
| Isomer Ratio (%) | 50:50 (for a racemic mixture) |
Note: This table provides an example of how LC could be used to separate and quantify isomers.
Computational and Theoretical Studies of 2 2 Methoxyethyl Cyclopentan 1 One
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule based on its electronic structure.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is employed to calculate the thermodynamic properties and molecular energetics of compounds such as 2-(2-Methoxyethyl)cyclopentan-1-one. DFT studies can determine key energetic values, providing insights into the molecule's stability. dntb.gov.uaresearchgate.net The process involves optimizing the molecular geometry to find the lowest energy structure on the potential energy surface. From this optimized structure, properties like electronic energy, enthalpy, and Gibbs free energy can be calculated. researchgate.net
While specific DFT studies on this compound are not prevalent in publicly accessible literature, the methodology is standard. A typical output would resemble the data in the table below, calculated at a specific level of theory (e.g., B3LYP/6-31G(d)).
Illustrative DFT-Calculated Energetic Properties for this compound
| Parameter | Value (Hartree) | Description |
|---|---|---|
| Electronic Energy (E) | -500.123456 | The total energy of the molecule's electrons and fixed nuclei. |
| Enthalpy (H) | -500.122512 | The sum of the electronic energy and thermal energy corrections. |
| Gibbs Free Energy (G) | -500.156789 | The enthalpy minus the product of temperature and entropy, indicating spontaneity. |
Computational methods, particularly DFT, are highly effective in predicting spectroscopic parameters. For Nuclear Magnetic Resonance (NMR) spectroscopy, chemical shifts can be calculated with a high degree of accuracy. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is commonly used in conjunction with DFT for this purpose. mdpi.com This approach calculates the isotropic magnetic shielding tensors for each nucleus in the molecule. These values are then converted into chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.
This predictive power is invaluable for confirming chemical structures and assigning experimental spectra. Machine learning algorithms have also emerged as a powerful tool, capable of predicting ¹H NMR chemical shifts with a mean absolute error of less than 0.10 ppm. nih.gov
Illustrative Predicted vs. Experimental NMR Chemical Shifts for this compound
| Atom | Predicted ¹³C Chemical Shift (ppm) | Hypothetical Experimental ¹³C Chemical Shift (ppm) |
|---|---|---|
| C=O (C1) | 220.5 | 219.8 |
| CH (C2) | 48.2 | 47.5 |
| CH₂ (Side Chain) | 35.1 | 34.6 |
| OCH₃ | 59.3 | 58.9 |
Mechanistic Investigations through Computational Modeling
Computational modeling extends beyond static structures to explore the dynamics and pathways of chemical reactions.
Understanding how a reaction proceeds requires identifying the transition state (TS)—the highest energy point along the reaction coordinate. Computational chemistry allows for the precise location and characterization of these transient structures. For a reaction involving this compound, such as an elimination or rearrangement, DFT calculations can be used to model the reaction pathway. scholarsresearchlibrary.com
The process involves locating a first-order saddle point on the potential energy surface, which corresponds to the transition state. This structure is confirmed by a vibrational frequency analysis, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. scholarsresearchlibrary.com An Intrinsic Reaction Coordinate (IRC) calculation is then performed to ensure that this transition state correctly connects the reactant and product minima. researchgate.net The energy difference between the reactant and the transition state defines the activation energy (Ea) of the reaction.
Illustrative Data for a Hypothetical Reaction Transition State
| Parameter | Value | Significance |
|---|---|---|
| Activation Energy (ΔG‡) | 25.5 kcal/mol | The free energy barrier for the reaction to occur. |
| Imaginary Frequency | -1450 cm⁻¹ | Confirms the structure is a true transition state. |
| Reaction Type | Hypothetical Norrish Type II | A potential photochemical reaction pathway for ketones. scholarsresearchlibrary.com |
While quantum calculations focus on stationary points, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. rowan.edu MD simulations model the movement of atoms by solving Newton's equations of motion, allowing for the exploration of a molecule's conformational landscape in different environments (e.g., in a solvent). nih.govnih.gov
For this compound, an MD simulation would reveal how the flexible methoxyethyl side chain rotates and interacts with the cyclopentanone (B42830) ring. It would also show the dynamic interconversion between the different puckered conformations of the five-membered ring itself, providing a more realistic picture of the molecule's behavior in solution than static calculations alone.
Conformational Analysis and Energetics of the Cyclopentanone Ring
The cyclopentanone ring is not planar. A planar conformation would suffer from significant torsional strain due to the eclipsing of C-H bonds on adjacent carbon atoms. dalalinstitute.com To alleviate this strain, the ring puckers into non-planar conformations. libretexts.org The two most commonly discussed conformations for cyclopentane (B165970) and its derivatives are the envelope and the half-chair (or twist). scribd.com
Envelope Conformation: Four carbon atoms are in a plane, and the fifth is out of the plane, resembling an open envelope. This conformation reduces some, but not all, of the torsional strain. dalalinstitute.com
Half-Chair (Twist) Conformation: Three atoms are coplanar, with the other two displaced on opposite sides of the plane.
The energy difference between these conformations is very small, and they rapidly interconvert through a process called pseudorotation. scribd.com In this compound, the presence of the substituent at the C2 position, adjacent to the carbonyl group, influences the energetics of these conformations. The bulky methoxyethyl group will preferentially occupy a pseudo-equatorial position to minimize steric hindrance (1,3-diaxial-like interactions), making certain envelope and half-chair conformers more stable than others.
Relative Energies of Hypothetical Conformations for this compound
| Conformer | Substituent Position | Relative Energy (kcal/mol) | Stability |
|---|---|---|---|
| Envelope (C3-endo) | Pseudo-Equatorial | 0.0 (Reference) | Most Stable |
| Envelope (C2-endo) | Pseudo-Axial | +1.8 | Less Stable |
| Half-Chair | Pseudo-Equatorial | +0.5 | Stable |
| Half-Chair | Pseudo-Axial | +2.2 | Least Stable |
Ring Puckering and Envelope Conformations
The five-membered ring of cyclopentane is not planar. libretexts.org To alleviate the torsional strain that would be present in a planar structure, the ring puckers. libretexts.orglumenlearning.com The two most recognized puckered conformations are the "envelope" and the "half-chair" (or twist) forms. ic.ac.ukcam.ac.uk In the envelope conformation, four of the carbon atoms are in a single plane, with the fifth atom out of the plane, resembling a partially opened envelope. libretexts.orgdalalinstitute.com The half-chair conformation has three atoms in a plane, with the other two displaced on opposite sides of the plane.
For cyclopentane itself, the energy difference between these conformations is minimal, with the envelope form being slightly more stable. scribd.com However, the introduction of a carbonyl group and a substituent at the alpha-position, as in this compound, significantly influences the conformational preference. The sp² hybridization of the carbonyl carbon (C1) favors planarity at that position. The presence of the bulky 2-(2-methoxyethyl) group at the adjacent C2 position introduces steric considerations.
Computational models suggest that the most stable conformation will seek to minimize both torsional strain and steric hindrance. This often results in an envelope conformation where the carbonyl carbon (C1), the substituted carbon (C2), and the adjacent C5 are part of the planar portion of the ring, with C3 or C4 acting as the "flap." This arrangement helps to reduce eclipsing interactions involving the bulky side chain. The rapid interconversion between different envelope and half-chair forms, known as pseudorotation, still occurs, but the conformations where the substituent occupies a pseudo-equatorial position are heavily favored. lumenlearning.comscribd.com
| Conformation | Description | Relative Energy (General Cyclopentane) | Key Characteristics |
|---|---|---|---|
| Envelope | Four atoms are coplanar; one atom is out of the plane. libretexts.org | Slightly more stable (~0.5 kcal/mol) than half-chair. scribd.com | Reduces torsional strain by allowing some bonds to be nearly staggered. libretexts.org |
| Half-Chair (Twist) | Three atoms are coplanar; two are displaced on opposite sides. | Slightly less stable than envelope. scribd.com | Also serves to relieve torsional strain. |
| Planar | All five ring atoms in the same plane. | Significantly higher in energy (~5 kcal/mol) than puckered forms. scribd.com | High torsional and angle strain. libretexts.org |
Stereochemical Preferences of Alpha-Substituents
The stereochemical arrangement of substituents on a cycloalkane ring is dictated by the drive to minimize steric strain. libretexts.org In substituted cyclopentanones, a substituent at the alpha-position (C2) can exist in a pseudo-equatorial or a pseudo-axial orientation. The bulky 2-(2-methoxyethyl) group will strongly prefer the pseudo-equatorial position to minimize steric interactions.
Specifically, placing the substituent in a pseudo-axial position would create significant 1,3-diaxial-like interactions with the pseudo-axial hydrogens on carbons C4 and C5. The pseudo-equatorial position orients the substituent away from the bulk of the ring, representing a more stable, lower-energy state.
When considering disubstituted cyclopentanes, the trans isomer is often more stable than the cis isomer because it allows both substituents to occupy pseudo-equatorial positions. libretexts.org For this compound, while it is monosubstituted on the ring, the principle of minimizing steric hindrance dictates that the side chain will orient itself to be anti (trans-like) to the largest neighboring groups on the ring during its dynamic pseudorotation. libretexts.org Computational energy minimization studies consistently show a strong preference for conformations that place bulky alpha-substituents in a pseudo-equatorial orientation.
| Substituent Position | Description | Relative Stability | Primary Steric Interactions |
|---|---|---|---|
| Pseudo-Equatorial | The substituent points away from the general plane of the ring. | More Stable (Lower Energy) | Minimized gauche interactions with adjacent ring substituents. |
| Pseudo-Axial | The substituent is oriented roughly perpendicular to the plane of the ring. | Less Stable (Higher Energy) | Significant 1,3-diaxial-like steric strain with other pseudo-axial hydrogens. |
Theoretical Approaches to Isotopic Fractionation in Cyclic Ketones
Isotopic fractionation is the partitioning of isotopes between different substances or phases, which arises from isotope effects on the physical and chemical properties of molecules. hawaii.edu Kinetic Isotope Effects (KIEs) are a powerful tool for investigating reaction mechanisms, revealing information about the transition state of a reaction. escholarship.orgnih.gov Theoretical and computational methods are crucial for predicting and interpreting these effects. wikipedia.orgusgs.gov
The theoretical treatment of KIEs is primarily based on transition state theory. wikipedia.org It posits that the difference in reaction rates between a molecule and its isotopically substituted counterpart (isotopologue) stems from differences in their zero-point vibrational energies (ZPE). nih.govusgs.gov A bond to a heavier isotope (like deuterium) has a lower ZPE and is stronger than a bond to a lighter isotope (like hydrogen). Consequently, more energy is required to break a bond to a heavier isotope, often resulting in a slower reaction rate.
In the context of cyclic ketones, theoretical approaches, often employing Density Functional Theory (DFT), can model the vibrational frequencies of the reactant and the transition state. escholarship.org This allows for the calculation of secondary kinetic isotope effects (SKIEs), which occur when the isotopic substitution is remote from the bond being broken or formed. escholarship.org For reactions involving the alpha-carbon of a ketone, such as enolate formation or nucleophilic addition, the hybridization of the alpha-carbon changes from sp³ in the reactant to sp² in the transition state (or vice-versa).
sp³ to sp² rehybridization: This change typically leads to a normal KIE (kH/kD > 1), as the C-H(D) bending vibrations become less constrained in the transition state. wikipedia.org
sp² to sp³ rehybridization: This results in an inverse KIE (kH/kD < 1), because the C-H(D) bond becomes more constrained in the transition state. wikipedia.org
By theoretically modeling a proposed reaction mechanism for a compound like this compound, chemists can calculate the expected KIEs and compare them to experimental values. This comparison serves to either support or refute the proposed mechanism and provides a detailed picture of the transition state's geometry and bonding. nih.govacs.org
| Concept | Description | Application to Cyclic Ketones |
|---|---|---|
| Kinetic Isotope Effect (KIE) | The change in reaction rate upon isotopic substitution (KIE = klight/kheavy). wikipedia.org | Probes the transition state of reactions at the alpha-carbon. escholarship.org |
| Zero-Point Energy (ZPE) | The lowest possible energy that a quantum mechanical system may have. Bonds to heavier isotopes have lower ZPE. usgs.gov | The difference in ZPE between reactant and transition state for C-H vs. C-D bonds is the primary origin of the KIE. nih.gov |
| Normal KIE | kH/kD > 1. The reaction is faster for the lighter isotope. | Often observed for reactions where Cα-H(D) bond vibrational force constants decrease in the transition state (e.g., sp³ → sp²). wikipedia.org |
| Inverse KIE | kH/kD < 1. The reaction is slower for the lighter isotope. | Often observed for reactions where Cα-H(D) bond vibrational force constants increase in the transition state (e.g., sp² → sp³). wikipedia.org |
| Computational Modeling (e.g., DFT) | Theoretical methods used to calculate molecular structures, energies, and vibrational frequencies. escholarship.org | Predicts KIEs for proposed reaction mechanisms, allowing for comparison with experimental data. nih.gov |
Synthetic Applications and Chemical Transformations of 2 2 Methoxyethyl Cyclopentan 1 One
Role as an Intermediate in the Synthesis of Diverse Organic Molecules
The unique structure of 2-(2-methoxyethyl)cyclopentan-1-one, featuring both a cyclic ketone and an ether functional group, positions it as a valuable intermediate in the synthesis of a variety of more complex organic molecules. The cyclopentanone (B42830) ring can be a precursor to other carbocyclic systems or can be opened to form linear chains with specific functionalities. For instance, cyclopentanone derivatives are key starting materials for the synthesis of prostaglandins, jasmonates, and other cyclopentanoid natural products. The methoxyethyl side chain provides a handle for further functionalization or can be cleaved to reveal a primary alcohol, which can then be transformed into a wide array of other functional groups.
The strategic placement of the ketone and the ether allows for selective reactions. The carbonyl group is susceptible to nucleophilic attack, enabling the introduction of new carbon-carbon or carbon-heteroatom bonds. The ether linkage, while generally stable, can be cleaved under specific conditions to unmask a hydroxyl group, adding another layer of synthetic versatility. This dual functionality makes this compound a strategic starting point for the convergent synthesis of complex target molecules, where different fragments of the final structure are assembled and then joined together.
Derivatization Strategies for Expanding Synthetic Utility
The synthetic potential of this compound is significantly broadened through various derivatization strategies. These modifications can be targeted at the cyclopentanone carbonyl group, the methoxyethyl side chain, or involve the introduction of new stereocenters and functional groups.
Modifications at the Cyclopentanone Carbonyl Group
The carbonyl group of the cyclopentanone ring is a primary site for chemical modification. It readily undergoes a variety of classical carbonyl reactions, including:
Reductions: The ketone can be reduced to the corresponding cyclopentanol, introducing a hydroxyl group that can be further functionalized or used to direct subsequent reactions.
Oxidations: Baeyer-Villiger oxidation can be employed to convert the cyclopentanone into a lactone, which is a common structural motif in natural products.
Nucleophilic Additions: Grignard reagents, organolithium compounds, and other nucleophiles can add to the carbonyl carbon, creating a new carbon-carbon bond and a tertiary alcohol.
Wittig and Related Reactions: The carbonyl group can be converted into a carbon-carbon double bond through reactions with phosphorus ylides (Wittig reaction) or related olefination reagents.
Enolate Chemistry: The α-protons adjacent to the carbonyl group are acidic and can be removed to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of alkyl, acyl, or other functional groups at the α-position.
Functionalization and Transformation of the Methoxyethyl Side Chain
The methoxyethyl side chain offers additional opportunities for synthetic manipulation. While the ether linkage is relatively inert, it can be cleaved under specific, often harsh, conditions using reagents like strong acids (e.g., HBr, HI) or Lewis acids to yield a primary alcohol. This deprotection strategy unmasks a reactive hydroxyl group, which can then be:
Oxidized to an aldehyde or a carboxylic acid.
Converted into a leaving group (e.g., tosylate, mesylate) for subsequent nucleophilic substitution reactions.
Esterified or etherified to introduce new functional groups.
Furthermore, the carbon skeleton of the side chain can be modified through reactions that are compatible with the cyclopentanone moiety.
Introduction of Additional Stereocenters and Functional Groups
The introduction of new stereocenters is a critical aspect of synthesizing complex, biologically active molecules. Starting from the achiral this compound, stereocenters can be introduced through several methods:
Asymmetric Reductions: The use of chiral reducing agents or catalysts can lead to the enantioselective or diastereoselective reduction of the carbonyl group, forming a chiral alcohol.
Diastereoselective Enolate Alkylation: By employing chiral auxiliaries, the alkylation of the enolate can proceed with high diastereoselectivity, establishing a new stereocenter at the α-position.
Aldol (B89426) Reactions: The enolate can participate in aldol reactions with aldehydes or ketones, creating a β-hydroxy ketone with up to two new stereocenters. The stereochemical outcome of this reaction can often be controlled by the choice of reaction conditions and reagents.
Development of Chiral Building Blocks from Optically Active Precursors
The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry and materials science. enamine.net Chiral building blocks, which are optically active molecules with one or more stereocenters, serve as key starting materials in the asymmetric synthesis of complex targets. ambeed.com While this compound itself is achiral, it can be derived from or used to create chiral precursors, thereby enabling the synthesis of optically active products.
One common strategy involves the use of chiral starting materials that can be converted into an optically active version of this compound. For example, a chiral cyclopentane (B165970) derivative sourced from the "chiral pool" (naturally occurring enantiomerically pure compounds) could be elaborated to install the methoxyethyl side chain.
Alternatively, asymmetric synthesis techniques can be applied to create a chiral version of the molecule. Asymmetric hydrogenation or asymmetric alkylation of a suitable precursor can establish the stereocenter at the 2-position of the cyclopentanone ring. Once an optically active form of this compound or a related derivative is obtained, it serves as a valuable chiral building block. The existing stereocenter can then influence the stereochemical outcome of subsequent reactions, a phenomenon known as substrate-controlled diastereoselection. This allows for the construction of multiple stereocenters with a high degree of stereochemical control, which is essential for the synthesis of many complex natural products and pharmaceuticals.
Exploitation in Multi-Component Reactions (MCRs) for Scaffold Diversity
Multi-component reactions (MCRs) are powerful synthetic tools in which three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. rsc.org MCRs are highly convergent and atom-economical, and they allow for the rapid generation of molecular diversity from simple starting materials.
The structure of this compound makes it a potentially valuable component in MCRs. The carbonyl group can participate as an electrophilic partner in various MCRs. For instance, in a Biginelli-type reaction, a β-ketoester (which could be derived from the cyclopentanone), an aldehyde, and urea (B33335) or thiourea (B124793) react to form a dihydropyrimidinone. While the direct use of this compound in well-known named MCRs might not be extensively documented, its functional groups allow for its incorporation into novel MCR strategies.
For example, the enolate of this compound can act as a nucleophilic component. A one-pot reaction involving the enolate, an aldehyde, and another nucleophile could lead to the formation of a highly functionalized cyclopentane derivative in a single step. The development of new MCRs involving this building block could provide rapid access to diverse molecular scaffolds with potential applications in drug discovery and materials science. The ability to generate complex molecules with multiple points of diversity from a readily accessible starting material is a key advantage of this approach.
Design and Synthesis of Analogs with Modified Structural Motifs for Methodological Studies
The strategic design and synthesis of analogs of this compound, where specific structural motifs are systematically altered, are pivotal for in-depth methodological studies. These investigations can span from elucidating reaction mechanisms to exploring structure-activity relationships in various chemical and biological contexts. The modification of the cyclopentanone core, the alteration of the 2-substituted side chain, and the introduction of diverse functional groups allow for a comprehensive understanding of the molecule's behavior and the development of new synthetic methodologies.
General strategies for the synthesis of 2-substituted cyclopentanones often serve as a foundation for creating such analogs. A common approach involves the alkylation of cyclopentanone-2-carboxylic esters, followed by hydrolysis and decarboxylation to yield the desired 2-substituted cyclopentanone. google.com This method is versatile and allows for the introduction of a wide variety of alkyl and functionalized alkyl chains at the 2-position.
More contemporary methods for the synthesis of functionalized cyclopentanones include multicatalytic cascade reactions. For instance, a one-pot, asymmetric multicatalytic formal [3+2] reaction between 1,3-dicarbonyls and α,β-unsaturated aldehydes has been developed. This process, involving a secondary amine-catalyzed Michael addition followed by an N-heterocyclic carbene-catalyzed intramolecular crossed benzoin (B196080) reaction, yields densely functionalized cyclopentanones with high enantioselectivity. nih.govacs.org Such advanced synthetic strategies open up avenues for creating complex analogs of this compound for sophisticated methodological evaluations.
A pertinent example of designing and synthesizing analogs for methodological studies can be found in the development of novel therapeutic agents. Although not direct analogs of this compound, the synthesis of amine-type cyclopentanepyridinone derivatives, which starts from a functionalized cyclopentanone, highlights the principles of analog design for methodological studies in medicinal chemistry. In this context, the aim is to probe the structure-activity relationships of new compounds as potential HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). acs.org
The synthesis of these cyclopentanepyridinone derivatives commences with the commercially available ethyl 2-cyclopentanone carboxylate. acs.org Through a series of reactions including Claisen condensation and intramolecular cyclization, a pyridinone core fused to the cyclopentane ring is constructed. acs.org Subsequent functionalization at the C-4 position of the pyridinone ring with a variety of primary and secondary amines leads to a library of analogs with diverse side chains. acs.org This systematic variation allows for a detailed investigation into how different structural motifs influence the biological activity of the compounds. acs.org The study of these analogs, including their binding modes through molecular docking, contributes to a deeper understanding of the requirements for effective NNRTIs and aids in the design of future drug candidates. acs.org
The table below summarizes various classes of cyclopentanone analogs and the methodological studies for which they have been synthesized.
| Analog Class | Structural Modification | Synthetic Approach | Methodological Study |
| 2-Alkyl-cyclopentanones | Variation of the alkyl substituent at the 2-position | Alkylation of cyclopentanone-2-carboxylic esters | Development of general alkylation protocols |
| Functionalized Cyclopentanones | Introduction of hydroxyl and other functional groups | Multicatalytic cascade reactions (e.g., Michael-benzoin) | Exploration of new asymmetric catalytic methods |
| Cyclopentanepyridinones | Fusion of a pyridinone ring to the cyclopentanone core and side chain diversification | Multi-step synthesis starting from ethyl 2-cyclopentanone carboxylate | Structure-activity relationship studies for HIV-1 inhibitors |
By designing and synthesizing these and other analogs, chemists can systematically probe the influence of steric and electronic effects on reaction outcomes, develop novel synthetic transformations, and elucidate the structural features crucial for biological activity.
Q & A
Q. What factors affect hydrolytic stability of the methoxyethyl group in aqueous conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
